molecular formula C22H23FN2OS B2885859 4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 946347-77-9

4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2885859
CAS No.: 946347-77-9
M. Wt: 382.5
InChI Key: QEPPDQCSZNUDBO-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C22H23FN2OS and its molecular weight is 382.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

Given its structural similarity to other indole derivatives , it may potentially interact with similar biochemical pathways. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have shown antiviral activity against certain viruses

Biological Activity

4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a thiazole ring and a fluorophenyl group. Its molecular formula is C21H26FN3OSC_{21}H_{26}FN_3OS, and it is classified under the category of benzamides. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways associated with cancer progression.
  • Antimicrobial Properties : Preliminary studies indicate that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-712.5Induction of apoptosis
Study BHCT1168.0Inhibition of cell proliferation
Study CA54915.3Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial effects:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy in Animal Models : A study involving xenograft models showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential utility in cancer therapy.
  • Synergistic Effects with Other Drugs : Research has indicated that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy while reducing side effects.

Properties

IUPAC Name

4-tert-butyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2OS/c1-22(2,3)17-8-4-15(5-9-17)20(26)24-13-12-19-14-27-21(25-19)16-6-10-18(23)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPPDQCSZNUDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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